molecular formula C30H37N7O2 B611892 YKL-06-061 CAS No. 2172617-15-9

YKL-06-061

Número de catálogo B611892
Número CAS: 2172617-15-9
Peso molecular: 527.673
Clave InChI: GVBAXIVNAHMIGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .


Molecular Structure Analysis

The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .


Physical And Chemical Properties Analysis

YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .

Aplicaciones Científicas De Investigación

Dermatology: Melanin Production in Human Skin

Summary of the Application

YKL-06-061 has been used in scientific research as a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has been applied in the field of dermatology, specifically for melanin production in human skin .

Methods of Application or Experimental Procedures

In the studies, YKL-06-061 was applied topically to human skin explants . The compound was found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro .

Results or Outcomes

The application of YKL-06-061 induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests that the compound could potentially be used as a UV-independent approach to increase melanin production in human skin, which could have implications for skin health and aesthetics .

Safety And Hazards

YKL-06-061 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Research suggests that YKL-06-061 could inhibit neuronal overactivation in the hippocampus of mice following PTZ injection . Further studies are needed to evaluate the effects of a more selective SIK1 inhibitor or knockdown of SIK1 .

Propiedades

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132992144

Citations

For This Compound
10
Citations
L Peng, C Li, X Tang, Y Xiang, Y Xu, W Cao… - Brain and …, 2023 - Wiley Online Library
… However, we also noted that mice treated with 40 mg/kg YKL-06-061 showed enhanced … of YKL-06-061 in brain function, we could only conclude that the optimal dose of YKL-06-061 for …
Number of citations: 3 onlinelibrary.wiley.com
N Mujahid, Y Liang, R Murakami, HG Choi, AS Dobry… - Cell reports, 2017 - cell.com
… YKL-06-061 was profiled at a concentration of 1 mM against a diverse panel of 468 kinases by DiscoverX. Kinases that exhibited a score of 1 or below are marked in red circles. (Score …
Number of citations: 67 www.cell.com
HT Michael, G Merlino - Trends in molecular medicine, 2017 - cell.com
… Pharmacological inhibition of SIK with HG 9-91-01, YKL 06-061, or YKL-060062 leads to UV… -generation SIK inhibitors, HG 9-91-01 (HG), YKL 06-061 (YKL1), and YKL 06-062 (YKL2), …
Number of citations: 5 www.cell.com
I Rachmin, SM Ostrowski, QY Weng… - Advanced drug delivery …, 2020 - Elsevier
… Modified compounds were derived to optimize human skin permeation, and topical treatment of human skin with the small molecules YKL 06–061 and YKL 06–062 resulted in skin …
Number of citations: 48 www.sciencedirect.com
L Iuliano - 2022 - air.uniud.it
… , inhibitor of IRE1, and YKL-06-061 inhibitor of SIKs. Despite … response, instead YKL-06-061 potentiate these pathways in … , inhibitor of IRE1, and YKL-06-061 inhibitor of SIKs. Despite …
Number of citations: 0 air.uniud.it
L Iuliano, E Dalla, R Picco, S Mallavarapu… - Cell Death …, 2022 - nature.com
… Torin1; salt inducible kinases (SIKs) inhibitor YKL-06-061 and MEK1/2 inhibitor Selumetinib), (… The strongest effects were obtained with the SIKs inhibitor YKL-06-061, the BCL2 inhibitor …
Number of citations: 9 www.nature.com
GH Kindl, JA D'Orazio - Pigment cell & melanoma research, 2021 - Wiley Online Library
… To address the poor cutaneous penetration of HG 9-91-01, Mujahid and colleagues created two “second generation” SIK inhibitors, YKL 06-061 and YKL 06-062, which had a …
Number of citations: 2 onlinelibrary.wiley.com
NJ Darling, P Cohen - Biochemical Journal, 2021 - portlandpress.com
… Two further compounds, YKL-06-061 and YKL-06-062 (Figure 3), have been developed to … Moreover, the HG-9-91-01 derivatives YKL-06-061 and YKL-06-062 (Figure 3), which …
Number of citations: 50 portlandpress.com
D Huang, P Chen, G Huang, H Sun, X Luo, C He… - Cell Death & …, 2022 - nature.com
… On the other hand, we also employed another SIKs inhibitor YKL-06-061 that had been shown high efficient inhibition of SIKs [33]. However, macrophages pretreated with YKL-06-061 …
Number of citations: 9 www.nature.com
Y Hua, H Yin, X Liu, J Xie, W Zhan, G Liang… - Advanced …, 2022 - Wiley Online Library
Salt‐inducible kinase 2 (SIK2) is a promising target for ovarian cancer therapy due to its critical role in tumorigenesis and progression. Currently available SIK2 inhibitors have shown …
Number of citations: 10 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.